molecular formula C10H12N2O3 B2642665 5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid CAS No. 923113-44-4

5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B2642665
CAS No.: 923113-44-4
M. Wt: 208.217
InChI Key: CZULJFJPGZUPHO-UHFFFAOYSA-N
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Description

5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid is a compound that features both pyrrolidine and pyrrole rings in its structure. These heterocyclic rings are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject of study in scientific research.

Scientific Research Applications

5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of “5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid” would depend on its intended use. For example, many biologically active pyrrole derivatives function by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with “5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid” would need to be determined through experimental testing. As a general rule, care should be taken when handling any new chemical compound .

Future Directions

The potential applications of “5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid” would depend on its physical and chemical properties, as well as its biological activity. Pyrrole derivatives are known to have a wide range of uses, from pharmaceuticals to materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid typically involves the formation of the pyrrolidine and pyrrole rings followed by their coupling. One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which provides access to different stereochemical patterns in enantioselective pyrrolidine synthesis . This method is highly versatile and allows for the creation of various stereoisomers from the same starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid is unique due to its combination of pyrrolidine and pyrrole rings, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-9(12-3-1-2-4-12)8-5-7(6-11-8)10(14)15/h5-6,11H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZULJFJPGZUPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923113-44-4
Record name 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid
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